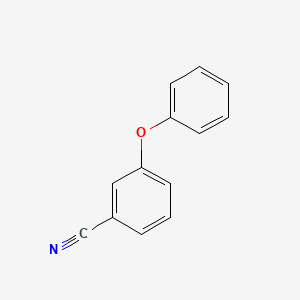

3-Phenoxybenzonitril

Übersicht

Beschreibung

3-Phenoxybenzonitrile is a chemical compound with the molecular formula C13H9NO . It has an average mass of 195.217 Da and a monoisotopic mass of 195.068420 Da .

Synthesis Analysis

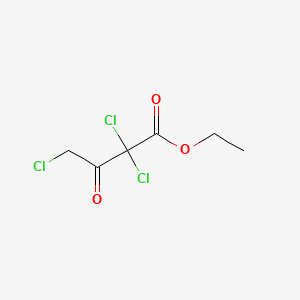

A study on the synthesis and pharmacological activity of 3-Phenoxybenzoic Acid Derivatives found that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized . The synthesis was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .Molecular Structure Analysis

The molecular structure of 3-Phenoxybenzonitrile consists of 13 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 195.068420 Da .Physical And Chemical Properties Analysis

3-Phenoxybenzonitrile has a boiling point of 149 °C . It should be stored at a temperature between 2-8°C . The density of the compound is 1.17g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivität

3-Phenoxybenzonitril: und seine Derivate wurden auf ihre potenziellen pharmakologischen Anwendungen untersucht. Ein Derivat, 2-Cyanoprop-2-yl 3-phenoxybenzoat, hat sich als vielversprechend für die Anwendung als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors γ (PPAR-γ) erwiesen . Diese Aktivität ist bedeutsam, da PPAR-γ-Agonisten zur Behandlung von Erkrankungen wie Diabetes eingesetzt werden, indem sie die Insulinempfindlichkeit verbessern. Darüber hinaus wurde festgestellt, dass diese Verbindung Glucokinase, ein Enzym, das am Glukosestoffwechsel beteiligt ist, aktiviert und die Proteinverzuckerung hemmt, bei der Zuckermoleküle an Proteine binden, was häufig zu diabetischen Komplikationen führt .

Fluorophor-Entwicklung

Die strukturellen Merkmale von This compound machen es zu einem Kandidaten für die Herstellung von Fluorophoren auf Basis eines einzelnen Benzolrings (SBBFs) . Diese Fluorophore sind in der biologischen Bildgebung und Sensorik von entscheidender Bedeutung, da sie fluoreszieren können. Die elektronenspendende und -anziehende Dipolstruktur innerhalb eines kompakten Benzolrückgrats von SBBFs, die aus this compound abgeleitet werden können, ermöglicht die Entwicklung neuer Materialien in fluorophorbezogenen Bereichen .

Interstellares Medium Forschung

Im Bereich der Astronomie wurde Benzonitril, eine Verbindung, die mit this compound verwandt ist, im Jahr 2018 im Weltraum entdeckt . Diese Entdeckung markierte das erste Mal, dass ein spezifisches aromatisches Molekül im interstellaren Medium identifiziert wurde. Das Vorhandensein solcher Moleküle kann Aufschluss über die chemischen Prozesse geben, die im Weltraum ablaufen, und zu unserem Verständnis der Entstehung des Lebens beitragen.

Antioxidative Eigenschaften

Verbindungen, die ein Diphenylether-Fragment enthalten, ähnlich wie this compound, wurden für ihre hohe biologische Aktivität, einschließlich starker antioxidativer Eigenschaften, anerkannt . Antioxidantien sind in der wissenschaftlichen Forschung wertvoll, da sie freie Radikale neutralisieren können, die Zellen schädigen und zu verschiedenen Krankheiten führen können.

Entzündungshemmende Anwendungen

Die gleichen strukturellen Merkmale, die zu antioxidativen Eigenschaften führen, eignen sich auch für die Entwicklung von nichtsteroidalen Antirheumatika (NSAR) . Diese Medikamente werden zur Reduzierung von Entzündungen und Schmerzen eingesetzt, ohne die Nebenwirkungen, die mit Steroiden verbunden sind.

Immunmodulatorische Effekte

Derivate von this compound können auch Anwendungen in der Immunmodulation haben . Immunmodulatoren sind Mittel, die die Immunantwort modifizieren können, und sie werden zur Behandlung verschiedener Autoimmunerkrankungen und Krebserkrankungen eingesetzt.

Kardiologie

In der Kardiologie wurden Verbindungen mit einer Struktur ähnlich wie this compound zur Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen verwendet . Ihre Wirksamkeit in diesem Bereich ist wahrscheinlich auf ihre Auswirkungen auf zelluläre Signalwege zurückzuführen, die an der Herzfunktion beteiligt sind.

Antibakterielle Medikamente

Schließlich tragen die strukturellen Eigenschaften von this compound zur Herstellung von antibakteriellen Medikamenten bei . Diese Medikamente sind unerlässlich für die Bekämpfung von bakteriellen, viralen und Pilzinfektionen, und die Entwicklung neuer Antibiotika ist angesichts der zunehmenden Antibiotikaresistenz von entscheidender Bedeutung.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUQEIIFTPFARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392256 | |

| Record name | 3-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50789-45-2 | |

| Record name | 3-phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

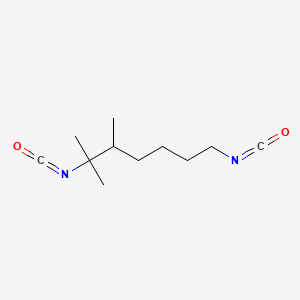

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

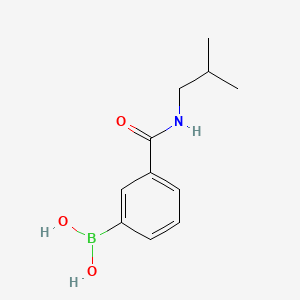

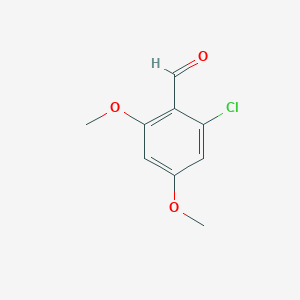

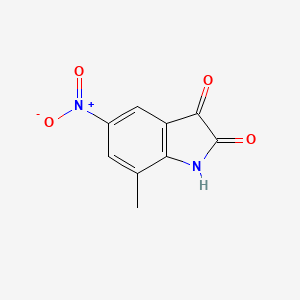

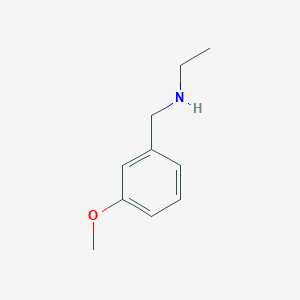

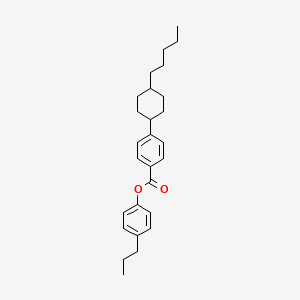

Feasible Synthetic Routes

Q & A

Q1: What is the significance of optimizing the Pinner reaction for producing hydrochlorides of 3-phenoxybenzoic acid imidates?

A: The Pinner reaction, using 3-Phenoxybenzonitrile as a starting material, offers a pathway to synthesize hydrochlorides of 3-phenoxybenzoic acid imidates. These imidates demonstrate biological activity and hold potential for pharmaceutical applications [, ]. Optimizing the reaction conditions, such as temperature and reagent ratios, is crucial to maximize yield, reduce reaction time, and minimize byproduct formation []. This efficiency is essential for developing cost-effective and scalable synthesis methods for potential pharmaceuticals.

Q2: How does the ratio of reagents impact the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides via the Pinner reaction?

A: Research indicates that using a specific ratio of 3-Phenoxybenzonitrile to alcohol (1:2 to 1:3) in the Pinner reaction significantly benefits the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides []. This optimized ratio, along with controlled temperature (15-40°C) and continuous hydrogen chloride supply, helps achieve a high yield (at least 95%) and minimizes unwanted byproducts [].

Q3: Beyond the Pinner reaction, what other chemical modifications have been explored with 3-Phenoxybenzonitrile?

A: Researchers have investigated the nitration and bromination of 3-Phenoxybenzonitrile to generate novel derivatives []. This exploration of different chemical modifications allows for expanding the library of compounds derived from 3-Phenoxybenzonitrile, potentially leading to the discovery of molecules with enhanced or unique biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.